molecular formula C13H20N2O B1373869 1-(3-Aminophenyl)-2-(piperidin-1-yl)ethan-1-ol CAS No. 55338-07-3

1-(3-Aminophenyl)-2-(piperidin-1-yl)ethan-1-ol

Cat. No.: B1373869
CAS No.: 55338-07-3
M. Wt: 220.31 g/mol
InChI Key: JLWZJHWOSRAISP-UHFFFAOYSA-N
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Description

1-(3-Aminophenyl)-2-(piperidin-1-yl)ethan-1-ol is an organic compound that features both an aminophenyl group and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminophenyl)-2-(piperidin-1-yl)ethan-1-ol typically involves the reaction of 3-nitrobenzaldehyde with piperidine, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminophenyl)-2-(piperidin-1-yl)ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form more saturated derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Saturated derivatives.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

1-(3-Aminophenyl)-2-(piperidin-1-yl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to pharmacologically active compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(3-Aminophenyl)-2-(piperidin-1-yl)ethan-1-ol exerts its effects is largely dependent on its interaction with specific molecular targets. The aminophenyl group can interact with various enzymes and receptors, potentially modulating their activity. The piperidinyl group may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

  • 1-(4-Aminophenyl)-2-(piperidin-1-yl)ethan-1-ol
  • 1-(3-Aminophenyl)-2-(morpholin-4-yl)ethan-1-ol

Uniqueness: 1-(3-Aminophenyl)-2-(piperidin-1-yl)ethan-1-ol is unique due to the specific positioning of the amino group on the phenyl ring and the presence of the piperidinyl group. This combination allows for distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

1-(3-aminophenyl)-2-piperidin-1-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c14-12-6-4-5-11(9-12)13(16)10-15-7-2-1-3-8-15/h4-6,9,13,16H,1-3,7-8,10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWZJHWOSRAISP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(C2=CC(=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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